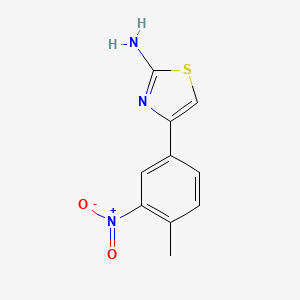

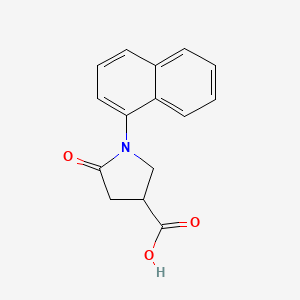

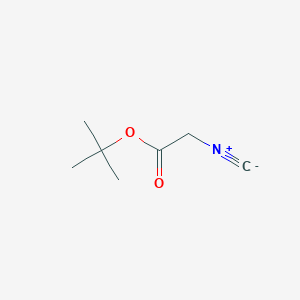

![molecular formula C13H20N2O2 B1271513 叔丁基 N-[2-(1-氨基乙基)苯基]氨基甲酸酯 CAS No. 889949-41-1](/img/structure/B1271513.png)

叔丁基 N-[2-(1-氨基乙基)苯基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals. It is part of a broader class of tert-butyl carbamates, which are characterized by the presence of the tert-butyl group attached to the nitrogen atom of the carbamate functional group. This class of compounds is widely used in organic synthesis, particularly in the protection of amines and as intermediates in the synthesis of peptides, amines, and other nitrogen-containing compounds.

Synthesis Analysis

The synthesis of tert-butyl carbamates involves various chemical reactions, including acylation, nucleophilic substitution, and reduction. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized from commercially available starting materials through a three-step process with an overall yield of 81% . Another example is the synthesis of N-tert-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid, which was prepared with an 82% yield and used as a handle in solid-phase synthesis of peptide alpha-carboxamides . These methods demonstrate the versatility and efficiency of synthesizing tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates has been studied using various spectroscopic and computational methods. For example, the vibrational frequencies and geometric parameters of tert-butyl N-(thiophen-2yl)carbamate were investigated using FT-IR spectroscopy and density functional theory (DFT) calculations . The study provided detailed insights into the molecular structure, confirming the experimental data with theoretical predictions. Such analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a range of chemical reactions, which are essential for their application in organic synthesis. They can act as intermediates in the synthesis of chiral organoselenanes and organotelluranes , serve as N-(Boc) nitrone equivalents in reactions with organometallics , and be used in the asymmetric synthesis of amines . The versatility of these compounds is further demonstrated by their ability to undergo enzymatic kinetic resolution, leading to optically pure enantiomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties include stability under various conditions, solubility, and reactivity towards different reagents. For instance, the stability of the linkage between the C-terminal amino acid and the handle in N-tert-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid was resistant to acidolysis, which is crucial for its application in peptide synthesis . Additionally, the anti-inflammatory activity of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives was evaluated, showing promising results and demonstrating the potential therapeutic applications of these compounds .

科学研究应用

合成和化学性质:

- 叔丁基苯基(苯磺酰基)甲基氨基甲酸酯已被研究用于通过不对称曼尼希反应进行合成,证明了其在创建手性氨基羰基化合物中的用途 (杨、潘和李斯特,2009)。

- 一项研究重点关注叔丁基 5-氨基-4 ((2-(二甲氨基)乙基) (甲基)氨基)-2-甲氧基苯基)氨基甲酸酯的合成,它是生物活性化合物中的一个重要中间体,展示了该化合物在药物化学中的相关性 (赵、郭、兰和徐,2017)。

- 研究了叔丁基 2-(1-羟乙基)苯基氨基甲酸酯(手性有机硒化物和有机碲化物的重要中间体)的酶促动力学拆分,表明其在酶促过程中的用途 (皮奥万、帕斯奎尼和安德拉德,2011)。

有机合成中的应用:

- 探索了使用磷酸水溶液对叔丁基氨基甲酸酯进行脱保护,突出了该化合物在有机合成中的作用及其环境友好性 (李等人,2006)。

- 涉及叔丁基氨基甲酸酯衍生物中硅和氮之间的金属化和烷基化的 α-烷基-α-氨基硅烷的研究,深入了解了这些化合物的化学转化 (西伯斯、萨默斯和奥哈雷,1996)。

- 一项关于使用烷基苯基碳酸酯对脂肪族二胺进行单氨基甲酸酯保护的研究,涉及叔丁基苯基碳酸酯,有助于理解有机合成中的氨基保护 (皮特尔科、莱温斯基和克里斯滕森,2007)。

药理学应用:

- 叔丁基氨基甲酸酯已被用于合成抗心律失常和降压化合物,说明了它们在药物开发中的潜力 (查利纳、恰卡罗娃和斯坦内娃,1998)。

安全和危害

未来方向

Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate and similar compounds are often used in the synthesis of pharmacologically active analogues . They can also be used in the introduction of an ethylenediamine spacer . These areas could be potential future directions for research and application of this compound.

属性

IUPAC Name |

tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(14)10-7-5-6-8-11(10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCJMXOMUPBVOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

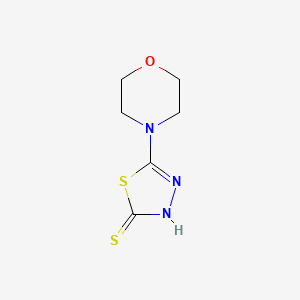

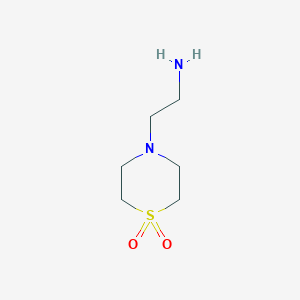

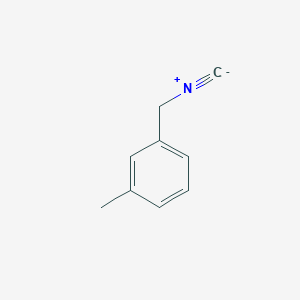

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B1271431.png)

![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)